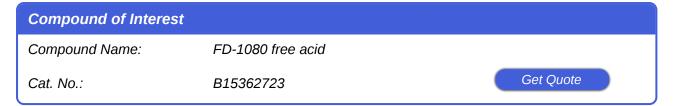


Minimizing background autofluorescence with FD-1080 imaging

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Technical Support Center: FD-1080 Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background autofluorescence and optimize imaging results with the NIR-II fluorophore, FD-1080.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of background autofluorescence when using FD-1080, and how can I mitigate them?

A1: Background autofluorescence in near-infrared (NIR) imaging, including with FD-1080, can originate from several sources. Here's a breakdown of common causes and their solutions:

 Endogenous Fluorophores: Tissues naturally contain molecules that fluoresce, such as collagen, elastin, and lipofuscin. While NIR imaging generally reduces autofluorescence compared to visible light imaging, high concentrations of these molecules can still contribute to background signal.[1][2][3][4]



- Solution: Imaging in the NIR-II window (1000-1700 nm), where FD-1080 emits,
 significantly reduces autofluorescence from endogenous sources.[5][6]
- Diet-Induced Autofluorescence: For in vivo animal studies, standard chow diets can cause significant autofluorescence in the gastrointestinal tract.[5][7]
 - Solution: Switching to a purified diet for at least one week before imaging can reduce gut autofluorescence by more than two orders of magnitude.[5][7]
- Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formalin and paraformaldehyde can induce autofluorescence by cross-linking proteins. [2][4][8][9]
 - Solution: Consider using non-aldehyde-based fixatives such as ice-cold methanol or ethanol.[2][8] If aldehyde fixation is necessary, minimize fixation time and consider treating samples with a quenching agent like sodium borohydride or glycine.[2][8]
- Imaging System Components: Components of the imaging system, such as immersion oil or mounting media, can also be a source of background fluorescence.
 - Solution: Always test your imaging reagents and components for intrinsic fluorescence before use.

Q2: I'm observing a low signal-to-noise ratio (SNR) in my FD-1080 imaging. How can I improve it?

A2: A low signal-to-noise ratio can be due to either a weak signal from FD-1080 or high background noise. Here are some strategies to improve your SNR:

- Optimize FD-1080 Concentration: Ensure you are using an appropriate concentration of FD-1080 for your application. Working concentrations typically range from 2 to 10 μM.[10][11]
- Enhance FD-1080 Quantum Yield: The quantum yield of FD-1080 is relatively low in aqueous solutions (0.31%) but can be significantly increased (to 5.94%) when complexed with fetal bovine serum (FBS).[12][13] Consider incorporating FBS in your staining buffer for in vitro experiments if compatible with your protocol.



- Proper Dye Handling and Storage: FD-1080 is sensitive to light and moisture. Store the solid dye at 4°C, sealed and protected from light.[12] For solutions, aliquot and store at -20°C or -80°C in the dark.[10][11]
- Reduce Background Autofluorescence: Implement the strategies outlined in Q1 to minimize background signal.
- Spectral Unmixing: If background autofluorescence is still a significant issue, spectral
 unmixing techniques can be employed. This involves acquiring images at multiple
 wavelengths and using software algorithms to separate the specific signal of FD-1080 from
 the background autofluorescence.[1][14]

Q3: What is the recommended protocol for preparing and using FD-1080 solutions?

A3: Proper preparation of FD-1080 solutions is crucial for optimal performance.

Stock Solution Preparation:

- Dissolve FD-1080 in dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, 10 mM.[10][11]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.[10][11]

Working Solution Preparation:

- Warm an aliquot of the stock solution to room temperature.
- Dilute the stock solution with pre-warmed phosphate-buffered saline (PBS) to the desired working concentration (typically 2-10 μM).[10][11]
- It is recommended to prepare the working solution fresh for each experiment.[11]
- For sterile applications, filter the working solution through a 0.2 μm filter.[10]



Quantitative Data Summary

| Property | Value | Notes |
|----------------------------|---|---|
| Excitation Wavelength (Ex) | 1064 nm[12] | In the NIR-II region. |
| Emission Wavelength (Em) | 1080 nm[12] | In the NIR-II region. |
| Quantum Yield | 0.31%[12][13] | In aqueous solution. |
| Quantum Yield with FBS | 5.94%[12][13] | When complexed with fetal bovine serum. |
| Molar Mass | 765.31 g/mol [12] | |
| Storage (Solid) | 4°C, sealed, away from moisture and light[12] | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[12] | Sealed, away from moisture and light. |

Experimental Protocols Protocol 1: General Staining Protocol for Cells

- Cell Preparation:
 - For suspension cells, collect by centrifugation and wash twice with PBS for 5 minutes
 each.[10][11]
 - For adherent cells, discard the culture medium, and detach using trypsin. Centrifuge,
 remove the supernatant, and wash twice with PBS for 5 minutes each.[10][11]
- Staining:
 - \circ Add 1 mL of the FD-1080 working solution (2-10 μ M in PBS) to the cells.
 - Incubate at room temperature for 10-30 minutes.[10][11]
- Wash:
 - Centrifuge at 400 g for 3-4 minutes at 4°C and discard the supernatant.[11]



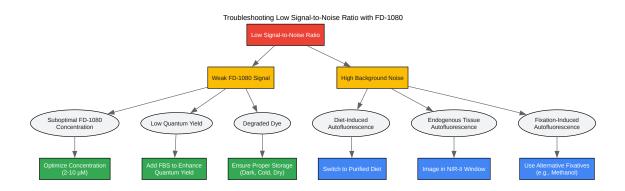
- Wash the cells twice with PBS for 5 minutes each.[10][11]
- · Imaging:
 - Resuspend the cells in 1 mL of PBS or serum-free medium.[10][11]
 - Proceed with imaging using a fluorescence microscope or flow cytometer with appropriate NIR-II excitation and emission filters.

Protocol 2: In Vivo Imaging in Mice

- · Animal Preparation:
 - For studies where gastrointestinal autofluorescence may be an issue, switch mice to a purified diet for at least one week prior to imaging.[5][7]
- FD-1080 Administration:
 - Prepare an 80 μM working solution of FD-1080.
 - Administer 200 μL of the working solution via intravenous injection.[11]
- · Imaging:
 - Perform in vivo imaging 10-20 minutes post-injection.[11]
 - Use an imaging system equipped for NIR-II fluorescence detection with a 1064 nm excitation source.

Visual Guides



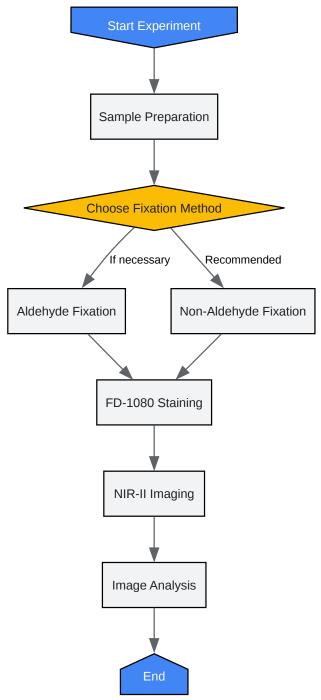


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Caption: Troubleshooting workflow for low signal-to-noise ratio.



Experimental Workflow for Minimizing Autofluorescence



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